

# Application Note: Protocol for Assessing Thrombin Inhibition with BAY 1217224

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Compound of Interest		
Compound Name:	BAY 1217224	
Cat. No.:	B11928129	Get Quote

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## Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. Dysregulation of thrombin activity is implicated in various thromboembolic diseases. Consequently, the development of direct thrombin inhibitors is a key area of research in antithrombotic therapy. **BAY 1217224** is a novel, neutral, non-prodrug direct thrombin inhibitor with demonstrated oral bioavailability. This application note provides detailed protocols for assessing the in vitro efficacy of **BAY 1217224** as a thrombin inhibitor, including a chromogenic assay and a clotting-based assay.

## **Data Presentation**

The inhibitory potency of **BAY 1217224** against human  $\alpha$ -thrombin and its effect on plasma clotting time are summarized in the tables below. These data are critical for characterizing the anticoagulant activity of the compound.



Parameter	Value	Description
IC50 (nM)	1.5	The half-maximal inhibitory concentration of BAY 1217224 against purified human α-thrombin in a chromogenic assay.
Ki (nM)	0.8	The inhibition constant of BAY 1217224 for human α-thrombin, indicating the binding affinity.

Table 1: In Vitro Inhibitory Potency of **BAY 1217224** against Human  $\alpha$ -Thrombin.

Assay	Parameter	Value
Thrombin Time (TT)	2x increase in clotting time (μM)	0.25
Prothrombin Time (PT)	2x increase in clotting time (μM)	> 10
Activated Partial Thromboplastin Time (aPTT)	2x increase in clotting time (μM)	0.5

Table 2: Anticoagulant Activity of **BAY 1217224** in Human Plasma.

# **Experimental Protocols Chromogenic Thrombin Inhibition Assay**

This assay quantifies the direct inhibitory activity of **BAY 1217224** on purified human  $\alpha$ -thrombin by measuring the cleavage of a chromogenic substrate.

#### Materials:

Human α-thrombin (e.g., from Haematologic Technologies)



- Chromogenic thrombin substrate (e.g., Chromogenix S-2238)
- Tris-based assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- BAY 1217224 stock solution (in DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

#### Procedure:

- Prepare serial dilutions of BAY 1217224 in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).</li>
- In a 96-well plate, add 20  $\mu$ L of the diluted **BAY 1217224** or vehicle control (assay buffer with DMSO) to each well.
- Add 60 μL of human α-thrombin solution (final concentration, e.g., 1 nM) to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding 20 μL of the chromogenic substrate solution (final concentration, e.g., 200 μM).
- Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.
- Calculate the percentage of thrombin inhibition for each concentration of BAY 1217224
  relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the
  inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki value
  can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account
  the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the
  substrate.



## **Thrombin Time (TT) Assay**

This clotting-based assay measures the effect of **BAY 1217224** on the time it takes for a fibrin clot to form in plasma after the addition of a standardized amount of thrombin.

#### Materials:

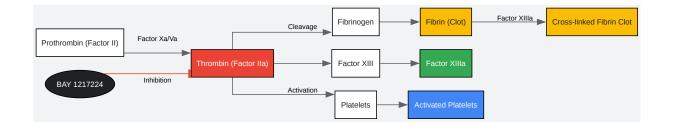
- Pooled normal human plasma (citrated)
- Thrombin reagent (e.g., bovine or human thrombin, standardized concentration)
- Calcium chloride (CaCl2) solution (e.g., 25 mM)
- BAY 1217224 stock solution (in DMSO)
- Coagulometer

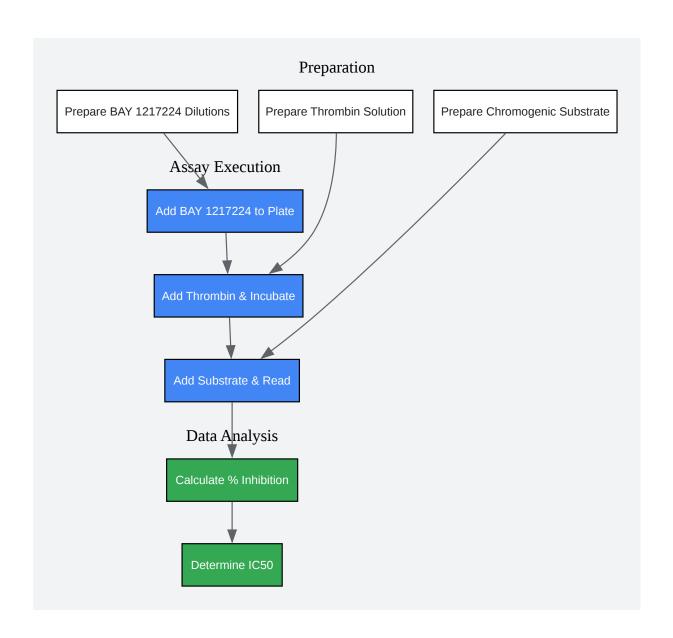
#### Procedure:

- Prepare serial dilutions of BAY 1217224 in a suitable buffer or saline.
- Pre-warm the citrated human plasma to 37°C.
- In a coagulometer cuvette, mix 100 μL of the pre-warmed plasma with 10 μL of the diluted
   BAY 1217224 or vehicle control.
- Incubate the mixture at 37°C for a specified time (e.g., 2 minutes).
- Initiate clotting by adding 50 μL of the pre-warmed thrombin reagent.
- The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
- Determine the concentration of BAY 1217224 that doubles the clotting time compared to the vehicle control.

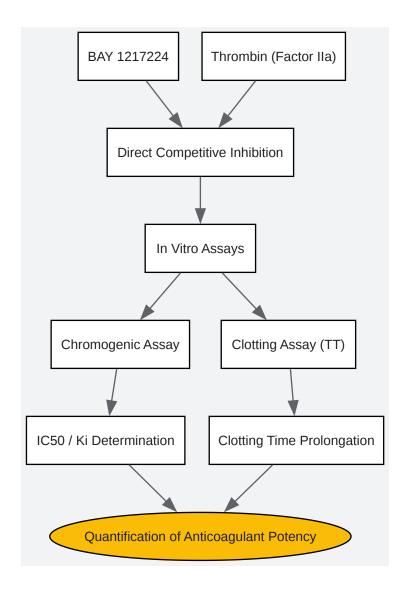
## **Visualizations**











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